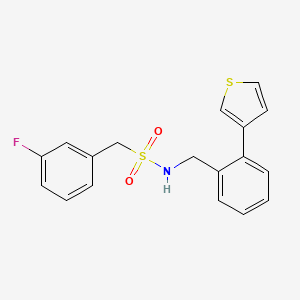

1-(3-氟苯基)-N-(2-(噻吩-3-基)苄基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

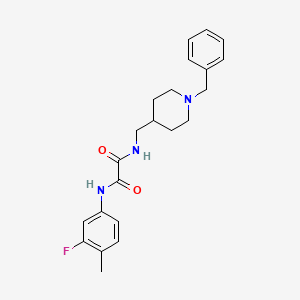

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide is a compound that is widely used in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and it is commonly used as a tool compound to investigate various biological processes.

科学研究应用

Catalytic Protodeboronation

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide: (abbreviated as TFPB) can serve as a valuable building block in organic synthesis. One notable application is its use in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Researchers have reported successful protodeboronation of primary, secondary, and tertiary alkyl boronic esters using TFPB as a catalyst . This reaction pathway enables the conversion of boronic esters into other functional groups, expanding the synthetic toolbox for chemists.

Covalent Organic Frameworks (COFs) Linkers

TFPB plays a crucial role in constructing covalent organic frameworks (COFs). COFs are porous, crystalline materials with potential applications in gas storage, catalysis, and drug delivery. As a linker, TFPB contributes to the formation of robust and ordered COF structures. Researchers have explored its use in creating COFs with tailored properties, such as high surface area and tunable pore sizes . These COFs hold promise for applications in separation processes, sensing, and heterogeneous catalysis.

Fluorinated Sulfonamide Derivatives

The presence of a fluorine atom in TFPB enhances its chemical reactivity and stability. Fluorinated sulfonamide derivatives, including TFPB, exhibit unique properties due to the combination of fluorine and sulfonamide functional groups. Researchers have investigated these derivatives for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The fluorine substitution enhances bioavailability and metabolic stability, making TFPB an interesting candidate for drug development .

Photophysical Properties

TFPB’s molecular structure influences its photophysical properties. Researchers have studied its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics. Understanding these properties is essential for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. By fine-tuning the molecular design, TFPB derivatives could contribute to efficient energy transfer and light emission .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules to create functional assemblies. TFPB’s aromatic core and sulfonamide groups enable it to participate in host-guest interactions, self-assembly, and molecular recognition. Researchers have used TFPB-based building blocks to construct supramolecular architectures, such as coordination cages and inclusion complexes. These structures have applications in drug delivery, sensing, and molecular machines .

Materials Science

TFPB’s rigid and planar structure makes it interesting for materials science applications. Researchers have incorporated TFPB into polymer matrices, nanoparticles, and thin films. Its presence can influence mechanical properties, thermal stability, and charge transport. For instance, TFPB-containing polymers may find use in organic electronics, sensors, and membranes. Exploring its compatibility with other materials opens up possibilities for novel hybrid materials .

属性

IUPAC Name |

1-(3-fluorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO2S2/c19-17-6-3-4-14(10-17)13-24(21,22)20-11-15-5-1-2-7-18(15)16-8-9-23-12-16/h1-10,12,20H,11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSAMLDVRGFUTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414160.png)

![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2414162.png)

![1-methyl-5-[(2,3,3a,7a-tetrahydro-1H-inden-1-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2414166.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2414173.png)

![N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2414175.png)

![methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2414178.png)

![(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2414182.png)